molecular formula C10H14O2 B032149 6-Pentyl-2H-pyran-2-one CAS No. 27593-23-3

6-Pentyl-2H-pyran-2-one

Cat. No.: B032149
CAS No.: 27593-23-3
M. Wt: 166.22 g/mol
InChI Key: MAUFTTLGOUBZNA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Pentyl-2H-pyran-2-one (6PP) is a volatile organic compound (VOC) that has been shown to possess antifungal activities against multiple plant pathogenic fungi . The primary targets of 6PP are the TOR pathway-related genes, including PlCytochrome C and the transcription factors PlYY1 . These genes play a crucial role in the growth and virulence of phytopathogenic oomycetes .

Mode of Action

6PP interacts with its targets by binding to them, as revealed by protein-ligand binding analyses . This interaction results in significant up-regulations in the expression profile of TOR pathway-related genes, including PlCytochrome C and the transcription factors PlYY1 . Conversely, 6PP treatment down-regulates putative negative regulatory genes of the TOR pathway, including PlSpm1 and PlrhoH12 .

Biochemical Pathways

The TOR pathway is the primary biochemical pathway affected by 6PP . This pathway is crucial for cell growth and proliferation. The activation of PlYY1 expression by 6PP positively regulates TOR-related responses . This regulation significantly influences vegetative growth and the virulence of phytopathogenic oomycetes .

Result of Action

The action of 6PP leads to significant cellular and intracellular destructions . It inhibits the growth and sporangial germination of phytopathogenic oomycetes . Moreover, 6PP treatment significantly reduces the vegetative growth, sporangium, encystment, zoospore release, and pathogenicity of these organisms .

Action Environment

The action of 6PP is influenced by environmental factors. For instance, the production of 6PP by Trichoderma species varies depending on the species and the growth conditions . Furthermore, the efficacy of 6PP against phytopathogenic oomycetes may be influenced by the specific environmental conditions of the host organism.

Biochemical Analysis

Biochemical Properties

6-Pentyl-2H-pyran-2-one interacts with several enzymes and proteins, influencing biochemical reactions. For instance, it has been found to interact with TOR pathway-related genes, including PlCytochrome C and the transcription factors PlYY1 . The compound also down-regulates putative negative regulatory genes of the TOR pathway, including PlSpm1 and PlrhoH12 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth and sporangial germination of Peronophythora litchii, causing severe cellular and intracellular destructions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Protein-ligand binding analyses have revealed stable affinities between PlYY1, PlCytochrome C, PlSpm1, PlrhoH12 proteins, and the this compound ligand .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been observed to block genes related to energy metabolism . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways. It significantly disturbs the metabolic homeostasis of C. destructans, particularly the metabolism of amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Pentyl-2H-pyran-2-one can be synthesized through the oxa-6π-electrocyclization of dienones, a common route for synthesizing 2H-pyrans . The reaction conditions typically involve the use of a catalyst and controlled temperature settings to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is often achieved through the fermentation of Trichoderma species. Trichoderma atroviride is noted for its efficiency in producing this compound when cultured on potato dextrose agar . The production process involves solid phase microextraction coupled with gas chromatography-mass spectrometry to monitor and optimize the yield .

Chemical Reactions Analysis

Types of Reactions

6-Pentyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

    Reduction: 1,5-Decanediol.

    Substitution: Products vary based on the substituents introduced during the reaction.

Scientific Research Applications

6-Pentyl-2H-pyran-2-one has diverse applications in scientific research:

Comparison with Similar Compounds

6-Pentyl-2H-pyran-2-one is unique due to its specific biological activities and aroma. Similar compounds include:

These compounds share some functional similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

6-pentylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUFTTLGOUBZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047589
Record name 6-Amyl-alpha-pyrone
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, liquid with a mushroom, blue cheese lactone or dairy odour
Record name 6-Pentyl-2H-pyran-2-one
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Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Boiling Point

285.00 to 286.00 °C. @ 760.00 mm Hg
Record name 6-Pentyl-2H-pyran-2-one
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Solubility

soluble in fats; insoluble in water
Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Density

1.000-1.009
Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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CAS No.

27593-23-3
Record name 6-Pentyl-2H-pyran-2-one
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Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Record name 6-Amyl-alpha-pyrone
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Record name 2H-Pyran-2-one, 6-pentyl-
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Record name 6-Amyl-alpha-pyrone
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Record name 6-pentyl-2H-pyran-2-one
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Record name 5-HYDROXY-2,4-DECADIENOIC ACID .DELTA.-LACTONE
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Record name 6-Pentyl-2H-pyran-2-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 6-Pentyl-2H-pyran-2-one (6-PP)?

A1: this compound (6-PP) is a naturally occurring organic compound classified as a δ-lactone or pyrone. It is primarily known for its antifungal properties and distinctive coconut-like aroma.

Q2: What are the natural sources of 6-PP?

A2: 6-PP is primarily biosynthesized by certain fungal species, notably those belonging to the genus Trichoderma. [, , , , , , , , , ] It is also found in the bark, heartwood, and fruits of the Cryptocarya massoy tree (Lauraceae). []

Q3: What is the significance of 6-PP in agriculture?

A3: 6-PP exhibits antifungal activity against various plant pathogens, making it a potential candidate for developing biocontrol agents in agriculture. [, , , , , , , , , , , , ]

Q4: How does 6-PP affect plant growth?

A4: Research suggests that 6-PP, particularly when emitted as a volatile organic compound (VOC) by Trichoderma species, can influence plant growth and development. It can promote root growth, lateral root formation, and increase biomass production in plants like Arabidopsis thaliana. [, , , , , , ]

Q5: What is the mechanism of action of 6-PP against fungi?

A5: While the exact mechanism of action remains to be fully elucidated, studies suggest that 6-PP may disrupt fungal cell membrane integrity, leading to cellular damage and ultimately inhibiting fungal growth. [, , ] For instance, in Peronophythora litchii, 6-PP potentially targets the TOR (Target of Rapamycin) pathway, a crucial signaling pathway for fungal growth and virulence. []

Q6: How does 6-PP interact with plants at the molecular level?

A6: 6-PP can modulate the expression of genes related to auxin transport and signaling in plants, specifically the PIN auxin-transport proteins, influencing root architecture. [] It also influences the ethylene-response modulator EIN2 in Arabidopsis thaliana. [] Additionally, it can alter sucrose transport and metabolism in plants, leading to increased sugar levels in shoots, roots, and root exudates. []

Q7: Does 6-PP induce plant defense responses?

A7: Yes, 6-PP can trigger defense responses in plants. It can induce the expression of defense-related genes, such as chitinase (CHI) and β-1,3-glucanase (GLU), and increase the activity of defense-related enzymes like peroxidase (POD). [, , ] This suggests that 6-PP may prime plants for enhanced resistance against pathogens.

Q8: Is there any evidence of resistance developing against 6-PP in fungi?

A8: Current research provides limited information about the development of resistance mechanisms against 6-PP in fungi. Further studies are needed to investigate potential resistance development and explore strategies to mitigate it.

Q9: What are the potential applications of 6-PP in the pharmaceutical industry?

A9: Although 6-PP is primarily studied for its antifungal properties in agriculture, its potential applications in the pharmaceutical industry are still under investigation.

Q10: What is the molecular formula and weight of 6-PP?

A10: The molecular formula of 6-PP is C10H14O2, and its molecular weight is 166.22 g/mol.

Q11: Are there any analytical methods for detecting and quantifying 6-PP?

A11: Yes, several analytical techniques are employed to detect and quantify 6-PP, including Gas Chromatography-Mass Spectrometry (GC-MS), Solid-Phase Microextraction (SPME) coupled with GC-MS, and High-Resolution Magic-Angle-Spinning Nuclear Magnetic Resonance (HRMAS NMR) spectroscopy. [, , , , , , ]

Q12: What are the environmental implications of using 6-PP?

A12: While 6-PP is considered a naturally occurring compound, further research is needed to fully understand its long-term environmental impact and potential effects on non-target organisms.

Q13: Are there any known substitutes or alternatives for 6-PP?

A13: Research is ongoing to explore alternative compounds with similar antifungal properties. Several other Trichoderma metabolites, such as harzianic acid, gliotoxin, and viridin, are also known to possess antifungal activity. [, ]

Q14: Has 6-PP been tested in field trials for disease control?

A15: While laboratory and greenhouse studies have shown promising results, further research, including field trials, is required to evaluate the efficacy and feasibility of using 6-PP-based biocontrol agents in real-world agricultural settings. []

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